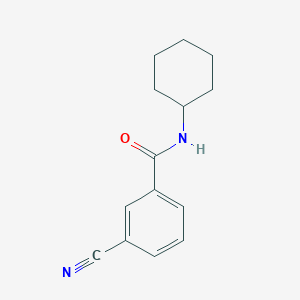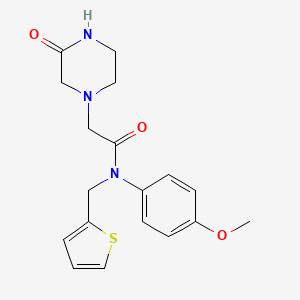![molecular formula C10H13N3O4 B7645409 2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7645409.png)
2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid, commonly known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of OPAA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In bacteria, OPAA is believed to inhibit the synthesis of cell wall components, leading to cell death. In cancer cells, OPAA is believed to inhibit the activity of various enzymes involved in cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
OPAA has been shown to exhibit various biochemical and physiological effects in laboratory experiments. In bacteria, OPAA has been shown to inhibit the synthesis of cell wall components, leading to cell death. In cancer cells, OPAA has been shown to inhibit the activity of various enzymes involved in cell proliferation, leading to apoptosis. In plants, OPAA has been shown to inhibit the activity of various enzymes involved in photosynthesis and respiration, leading to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
OPAA has several advantages for laboratory experiments, including its ease of synthesis, low cost, and broad spectrum of activity against various bacterial and plant species. However, OPAA also has several limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of OPAA, including:
1. Further investigation of its mechanism of action in bacteria, cancer cells, and plants.
2. Development of new antibiotics and herbicides based on the structure of OPAA.
3. Investigation of its potential use in wastewater treatment and heavy metal removal.
4. Investigation of its potential use in the development of new anticancer drugs.
5. Investigation of its potential use in the development of new insecticides.
6. Investigation of its potential use in the development of new plant growth regulators.
7. Investigation of its potential use in the development of new materials for industrial applications.
In conclusion, OPAA is a chemical compound with significant potential for various applications in medicine, agriculture, and environmental science. Further research is needed to fully understand its mechanism of action and to develop new applications based on its structure.
Méthodes De Synthèse
OPAA can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroacetate to form ethyl 2-methyl-1-(oxiran-2-yl)pyrrole-2-carboxylate. The second step involves the reaction of ethyl 2-methyl-1-(oxiran-2-yl)pyrrole-2-carboxylate with hydrazine hydrate to form 2-methyl-1-(pyrazol-1-yl)ethanone hydrazone. The final step involves the reaction of 2-methyl-1-(pyrazol-1-yl)ethanone hydrazone with ethyl chloroacetate to form OPAA.
Applications De Recherche Scientifique
OPAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, OPAA has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. OPAA has also been studied for its potential anticancer activity, with promising results in preclinical studies.
In agriculture, OPAA has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. OPAA has also been studied for its potential insecticidal activity, with promising results in laboratory experiments.
In environmental science, OPAA has been studied for its potential use in wastewater treatment, with promising results in laboratory experiments. OPAA has also been studied for its potential use in the removal of heavy metals from contaminated soil, with promising results in laboratory experiments.
Propriétés
IUPAC Name |
2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-9(15)6-13-5-7(4-11-13)12-10(16)8-2-1-3-17-8/h4-5,8H,1-3,6H2,(H,12,16)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQOVWUEYSCTJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)
![2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)
![N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine](/img/structure/B7645383.png)


![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)
![[2-(ethylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7645420.png)
